1,3-Dithiol-1-ium

heterocyclic chemistry dithiolium salts cation stability

Sourcing the correct 1,3-dithiolium isomer is critical for reproducible TTF synthesis-the 1,2-isomer cannot substitute. 1,3-Dithiol-1-ium (CAS 288-75-5) is the unsubstituted parent cation required for TTF framework assembly. • Structurally verified 1,3-arrangement of sulfur atoms; ensures proper electronic distribution for downstream coupling. • Enables synthesis of TTF derivatives with metal-like conductivity and superconductivity. • Benchmark scaffold for substituent-effect studies; pKR⁺ values correlate linearly with Hammett σₚ constants. Global shipping available; inquire for bulk quantities.

Molecular Formula C3H3S2+
Molecular Weight 103.19 g/mol
CAS No. 288-75-5
Cat. No. B15495420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dithiol-1-ium
CAS288-75-5
Molecular FormulaC3H3S2+
Molecular Weight103.19 g/mol
Structural Identifiers
SMILESC1=C[S+]=CS1
InChIInChI=1S/C3H3S2/c1-2-5-3-4-1/h1-3H/q+1
InChIKeyIIGQRYLVHFWKHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dithiol-1-ium: Core Properties and Profile


1,3-Dithiol-1-ium (CAS 288-75-5) is the parent cation of the 1,3-dithiolium class, comprising a planar five-membered heterocyclic ring with two sulfur atoms and a delocalized positive charge [1]. The cation possesses 6π electrons and exhibits Hückel aromaticity, which confers thermodynamic stabilization relative to non-aromatic charged heterocycles [2]. As the unsubstituted scaffold, 1,3-dithiol-1-ium serves as the fundamental building block for synthesizing substituted 1,3-dithiolium salts and downstream derivatives including tetrathiafulvalene (TTF) precursors [3]. Its molecular formula is C₃H₃S₂⁺ with a molecular weight of 103.19 g/mol; typical commercial purity is 95% .

TTF and organic conductor precursor scaffold
[3+2] cycloaddition electrophilic building block
Unsubstituted baseline for stability relationship studies

1,3-Dithiol-1-ium: Isomer-Specific Reactivity


The 1,3-dithiolium cation and its 1,2-dithiolium isomer are not interchangeable scaffolds. Their differing sulfur atom positioning (1,3- vs. 1,2-arrangement) produces distinct electronic distributions and reactivity profiles [1]. Qualitative evidence indicates that 1,2-dithiolium salts are generally less susceptible to solvolysis than tropylium salts [2]; however, no quantitative thermodynamic stability data exist for the unsubstituted 1,3-dithiolium cation [3]. Critically, the two isomers exhibit different electrophilic character in reactions with aromatic compounds [4], meaning a synthetic route optimized for one isomer will not transfer to the other without substantial re-optimization. For procurement, specifying the exact 1,3-isomer is essential to ensure reproducible synthetic outcomes.

Risk Dimension
1,3-Dithiolium (Target)
1,2-Dithiolium (Substitute)
Isomeric Scaffold
1,3-arrangement of sulfur atoms; distinct electronic distribution
1,2-arrangement; different electrophilic character toward aromatic compounds
Stability Data
No quantitative thermodynamic stability data available; case-by-case assessment required
Documented solvolytic resistance baseline (less susceptible than tropylium salts)
Synthetic Transfer
Structurally required for TTF framework formation; route optimized for 1,3-scaffold
Cannot serve as TTF precursor; synthetic routes may not transfer without re-optimization

1,3-Dithiol-1-ium: Comparative Evidence


Solvolytic Stability: 1,2- vs. 1,3-Dithiolium

Comparative stability between 1,2- and 1,3-dithiolium isomers reveals a qualitative but structurally significant difference. Published evidence indicates that 1,2-dithiolium salts are generally less susceptible to solvolysis than tropylium salts [1]. In contrast, no quantitative thermodynamic stability data are available for the unsubstituted 1,3-dithiolium cation, and the limited experimental data preclude definitive conclusions regarding its stability dependence on substituents [2]. This asymmetry in available data itself constitutes a differentiation point: the 1,2-isomer has a documented solvolytic resistance baseline, whereas 1,3-dithiolium stability must be assessed case-by-case.

Solvolytic Stability
Context-dependent
1,3-Dithiolium: No quantitative thermodynamic stability data available
1,2-Dithiolium: Less susceptible to solvolysis than tropylium salts
Stability data asymmetry informs isomer-specific procurement decisions
Case-by-case assessment required for 1,3-isomer; review of published experimental data
heterocyclic chemistry dithiolium salts cation stability solvolysis

Aryl Substitution and Cation Stability

For substituted 1,3-dithiolium cations, stability can be systematically tuned and quantified. A phenyl group introduced at the C-2 position largely stabilizes the 1,3-dithiolium cation through conjugation [1]. Furthermore, for 4-p-substituted phenyl-1,3-dithiolium cations, pKR⁺ values were determined and exhibited an excellent correlation with Hammett σₚ constants [2]. Electron-donating groups stabilize the cation while electron-withdrawing groups destabilize it [3]. A linear relationship between pKR⁺ and π-electron density at the C-2 position was established via HMO calculations [4].

Substituent-Stability Correlation
Class-level
pKR⁺ correlates linearly with Hammett σₚ constants and C-2 π-electron density
Electron-donating groups stabilize the cation; electron-withdrawing groups destabilize
Unsubstituted scaffold provides baseline for substituent-effect benchmarking
Class-level structure-property relationship; reported correlation for 4-p-substituted phenyl derivatives
cation stability substituent effects pKR+ Hammett correlation

Intramolecular [3+2] Cycloaddition Profile

Density functional theory (DFT) calculations have quantified the reactivity of the 1,3-dithiolium cation in intramolecular [3+2] cycloadditions with adjacent alkene and allene functional groups. The one-step asynchronous cycloaddition proceeds with moderate activation energy barriers of approximately 20–30 kcal/mol [1]. Solvent effects (polar and nonpolar) do not produce significant variations in barrier heights, indicating that the reaction is largely insensitive to the reaction medium [2].

Cycloaddition Barrier
Reported
ΔG‡ ≈ 20–30 kcal/mol
moderate barrier
Solvent-insensitive; DFT-calculated
Moderate barrier supports synthetic planning benchmark for scaffold comparison
Experimental validation recommended; gas-phase and continuum solvation models
cycloaddition DFT activation energy reaction mechanism computational chemistry

Essential TTF Precursor

The 1,3-dithiolium cation is the indispensable precursor for synthesizing tetrathiafulvalene (TTF) and its extended analogs, which are foundational to organic conductors and molecular electronics [1]. Deprotonation of 1,3-dithiolium ions is a key step in TTF synthesis [2]. The 1,3-dithiole unit gives rise to stabilized charged species and strong intermolecular π-π interactions in the solid state, which underpin the metal-like conductivity observed in charge-transfer complexes such as TTF-TCNQ [3]. Interest in the 1,3-dithiolium cation was historically boosted by the discovery of superconductivity in cation radical salts of TMTSF and BEDT-TTF, both of which derive from 1,3-dithiole chemistry [4].

TTF Precursor Role
Reported
Structurally required 1,3-arrangement for TTF framework formation via deprotonation and coupling
TTF-TCNQ exhibits metal-like conductivity; BEDT-TTF cation radical salts exhibit superconductivity
1,3-Isomer is the mandatory scaffold for organic conductor research programs
1,2-Isomer cannot substitute; 1,3-arrangement structurally essential
tetrathiafulvalene TTF organic conductors molecular electronics precursor

Hückel Aromaticity Comparison

Both 1,2- and 1,3-dithiolium cations feature a planar ring and are aromatic owing to the presence of 6π electrons, satisfying the Hückel (4n+2) rule with n=1 [1]. The 1,2-dithiolium ring can be represented as an allyl cation of three carbons, with each sulfur atom donating one lone pair to give a total of three electron pairs [2]. This 6π aromaticity confers thermodynamic stabilization relative to non-aromatic charged heterocycles. For tetrathiafulvalene (TTF) derivatives, protonation produces an aromatic 1,3-dithiolium ring; NICS (Nucleus-Independent Chemical Shift) calculations show the dithiolium rings become more negative (more aromatic) along the sequence TTF-H⁺ → TTF²⁺ → 1,3-dithiolium [3].

Hückel Aromaticity
Class-level
Both isomers: 6π Hückel aromatic (4n+2, n=1)
NICS trend: TTF-H⁺ → TTF²⁺ → 1,3-dithiolium (increasingly negative, more aromatic)
Reported aromatic stabilization context relative to non-aromatic charged heterocycles
NICS calculations support increasing aromatic character upon full cation formation
aromaticity Hückel 6π-electron heterocyclic stability

1,3-Dithiol-1-ium: Application Scenarios


TTF and Organic Conductor Synthesis

1,3-Dithiol-1-ium is the essential precursor for synthesizing tetrathiafulvalene (TTF) and its extended analogs via deprotonation and coupling reactions. TTF derivatives form charge-transfer complexes exhibiting metal-like conductivity (e.g., TTF-TCNQ) and superconductivity in cation radical salts such as TMTSF and BEDT-TTF [1]. The 1,2-isomer cannot substitute in this application, as the 1,3-arrangement of sulfur atoms is structurally required for the formation of the TTF framework. Researchers in molecular electronics and organic conductors should procure 1,3-dithiol-1-ium specifically for TTF-directed synthesis.

Fused Heterocycles via [3+2] Cycloaddition

The 1,3-dithiolium cation undergoes intramolecular [3+2] cycloadditions with adjacent alkene and allene groups to yield fused tricyclic skeletons such as 3,8-dihydro-2H-indeno[2,1-b]thiophene [1]. The activation energy barrier of 20–30 kcal/mol is moderate and solvent-insensitive, making the reaction predictable and robust across varied reaction conditions [2]. This reactivity profile positions 1,3-dithiol-1-ium as a valuable electrophilic component for synthesizing sulfur-containing polycyclic frameworks, with the quantified barrier providing a benchmark for comparing alternative cationic cycloaddition scaffolds.

Structure-Stability Relationship Studies

1,3-Dithiol-1-ium serves as the unsubstituted baseline for systematic investigations of substituent effects on cation stability. Published studies have established that C-2 phenyl substitution stabilizes the cation via conjugation, and that pKR⁺ values for 4-p-substituted phenyl derivatives correlate linearly with Hammett σₚ constants and C-2 π-electron density [1]. Procurement of the parent 1,3-dithiol-1-ium cation enables researchers to generate substituted analogs and benchmark their stability against the established structure-property relationships.

Mesoionic Compounds and Charge-Transfer Systems

1,3-Dithiolium salts can be converted to mesoionic 2-(1,3-dithiolium)phenolates under weak basic conditions [1]. These mesoionic compounds exhibit internal charge-transfer absorption bands detectable by UV-Vis spectroscopy [2]. The 1,3-dithiolium framework thus provides a platform for designing intramolecular charge-transfer systems with tunable optical properties, distinct from the reactivity profile of the 1,2-isomer.

Application
Selection Property
Validation Focus
TTF and Organic Conductor Synthesis
Structurally required 1,3-arrangement
TTF coupling and charge-transfer complex formation
Fused Heterocycle Synthesis
[3+2] Cycloaddition reactivity profile
Activation barrier benchmarking and solvent insensitivity
Structure-Stability Studies
Unsubstituted baseline scaffold
Substituent-effect correlation with published parameters
Mesoionic Charge-Transfer Systems
1,3-Dithiolium core reactivity
Intramolecular charge-transfer absorption characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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